N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine
Description
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-11-6-9(8)14-7-10-12-4-5-13-10/h2-6,14H,7H2,1H3,(H,12,13) |
InChI Key |
IMWCMMOQWWIBCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)NCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with 1H-imidazole-2-methanamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole or pyridine rings to their respective reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be utilized in the development of advanced materials, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(1H-imidazol-2-yl)methyl]-4-methylpyridine
- N-[(1H-imidazol-2-yl)methyl]-3-methylpyridine
- N-[(1H-imidazol-2-yl)methyl]-2-methylpyridine
Uniqueness
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with other molecules. This structural feature can lead to distinct properties and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
